Scaffold Privilege: Triazolopyridine Core vs. Imidazopyridine in Kinase Selectivity
The [1,2,4]triazolo[4,3-a]pyridine scaffold exhibits differentiated kinase selectivity profiles compared to the structurally analogous imidazopyridine core. In comparative p38 MAP kinase inhibitor design, triazolopyridine-based inhibitors (e.g., compounds 20 and 25) demonstrated significantly greater experimental potency than the benzimidazolone series they were modeled after [1]. While direct IC₅₀ data for CAS 1423031-49-5 is not published, the 3-oxo-6-carboxylate substitution pattern aligns with the pharmacophore of potent triazolopyridin-3(2H)-one GSK-3 inhibitors [2]. This scaffold has also been validated as a novel chemotype for IDO1 catalytic holo-inhibition, an application underexplored among heme-binding moieties [3].
| Evidence Dimension | Kinase inhibitory potency (class-level scaffold comparison) |
|---|---|
| Target Compound Data | Not directly reported; scaffold validated in p38 MAPK, GSK-3, and c-Met inhibitor programs [1][2][4] |
| Comparator Or Baseline | Benzimidazolone-based p38 inhibitors (significantly less potent); imidazopyridine series (higher potency but poor metabolic stability) [1][5] |
| Quantified Difference | Triazolopyridine inhibitors more potent than benzimidazolone comparators; imidazopyridine HTS hits >10-fold more potent but metabolically unstable [1][5] |
| Conditions | Biochemical kinase assays; p38α MAP kinase; various triazolopyridine derivatives |
Why This Matters
For medicinal chemistry programs targeting kinases, the triazolopyridine core offers a balanced potency-stability profile distinct from both less potent benzimidazolones and more potent but unstable imidazopyridines.
- [1] Theoretical and Experimental Design of Atypical Kinase Inhibitors: Application to p38 MAP Kinase, Scilit.net, comparative evaluation of pyridine-, benzimidazolone-, benzotriazole-, and triazolopyridine-based inhibitors. View Source
- [2] Synthesis and evaluation of 8-amino-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives as glycogen synthase kinase-3 (GSK-3) inhibitors, ScienceDirect, 2013. View Source
- [3] The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors, Università del Piemonte Orientale Research, 2025. View Source
- [4] Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors, Bioorg. Med. Chem. 24, 2016. View Source
- [5] Protein Data Bank in Europe (PDBe), entry discussing imidazopyrazine vs. triazolopyridine HTS hits: imidazopyrazine >10-fold higher potency but poor metabolic stability. View Source
